2-chloro-N-(3-methylphenyl)benzamide
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Overview
Description
2-chloro-N-(3-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as CMPI and has been widely used in scientific research due to its unique properties.
Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of compounds resembling 2-chloro-N-(3-methylphenyl)benzamide, such as N-(4-Methylphenyl)benzamide, shows specific bond parameters and dihedral angles, indicating potential applications in material science and crystallography (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).
Crystal Structure and Weak Interactions
- The analysis of crystal structures of halogen-substituted benzanilides, including this compound, reveals the importance of weak interactions involving halogens. This research has implications for understanding molecular interactions and crystal engineering (Chopra & Row, 2005).
Synthesis and Neuroleptic Activity
- Benzamides, including those similar to this compound, have been synthesized for potential neuroleptic applications. Their structure-activity relationship suggests their potential in pharmacology (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Chemical Synthesis
- The compound has been used in chemical synthesis processes like the one-pot synthesis of 2-arylbenzoxazole derivatives, highlighting its utility in organic chemistry and drug development (Miao, Shi, He, Tong, Jiang, & Han, 2015).
Antimicrobial Properties
- Derivatives of this compound have been investigated for their antimicrobial properties, demonstrating potential in the development of new antibacterial agents (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Research
- Some derivatives have shown promise in anticancer research, suggesting potential therapeutic applications in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Properties
2447-92-9 | |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,2R,3S,5R,8R,10R,12R)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-ol |
InChI |
InChI=1S/C15H20O4/c1-7-4-9-13(2,12-11(7)19-12)14(3)8(16)5-10(18-9)15(14)6-17-15/h4,8-12,16H,5-6H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15?/m1/s1 |
InChI Key |
VVHSWJHVTAZPBN-ROIOMPOHSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@H]3[C@@H]1O3)([C@]4([C@@H](C[C@H](C45CO5)O2)O)C)C |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC2C(C3C1O3)(C4(C(CC(C45CO5)O2)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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